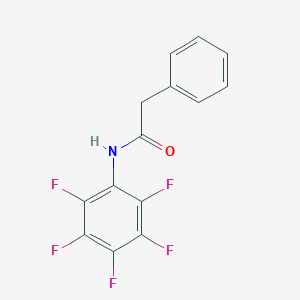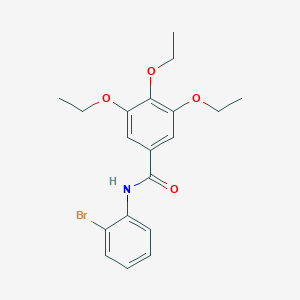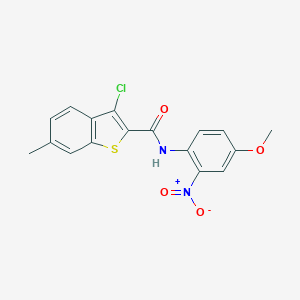![molecular formula C26H19BrN2O5 B186063 Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate CAS No. 5699-36-5](/img/structure/B186063.png)
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate, also known as BR-DIM, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as quinolines, which have been shown to possess a wide range of biological activities.
Mechanism of Action
The exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as histone deacetylases (HDACs) and topoisomerases, which are involved in DNA replication and transcription. It has also been shown to modulate the activity of various signaling pathways such as NF-kappaB and MAPK, which are involved in inflammation and cancer.
Biochemical and Physiological Effects:
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been shown to possess various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been shown to inhibit angiogenesis (the formation of new blood vessels) by suppressing the expression of vascular endothelial growth factor (VEGF). In addition, it has been shown to modulate lipid metabolism by increasing the expression of genes involved in fatty acid oxidation.
Advantages and Limitations for Lab Experiments
One of the advantages of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its low toxicity, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate. One area of interest is its potential use in combination with other drugs for the treatment of cancer. Another area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Finally, further studies are needed to elucidate the exact mechanism of action of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate and to optimize its pharmacokinetic properties for clinical use.
Synthesis Methods
The synthesis of Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate involves the reaction of 2-(3-bromophenyl)quinoline-4-carboxylic acid with dimethyl 2-amino-3,5-dimethylbenzoate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then subjected to esterification with succinic anhydride to obtain Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate.
Scientific Research Applications
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate has been studied extensively for its potential therapeutic applications in various disease conditions such as cancer, inflammation, and metabolic disorders. It has been shown to possess anti-cancer properties by inhibiting the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to possess anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
properties
CAS RN |
5699-36-5 |
|---|---|
Product Name |
Dimethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)benzene-1,4-dicarboxylate |
Molecular Formula |
C26H19BrN2O5 |
Molecular Weight |
519.3 g/mol |
IUPAC Name |
dimethyl 2-[[2-(3-bromophenyl)quinoline-4-carbonyl]amino]benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C26H19BrN2O5/c1-33-25(31)16-10-11-19(26(32)34-2)23(13-16)29-24(30)20-14-22(15-6-5-7-17(27)12-15)28-21-9-4-3-8-18(20)21/h3-14H,1-2H3,(H,29,30) |
InChI Key |
ACZISTULKWFPCG-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)

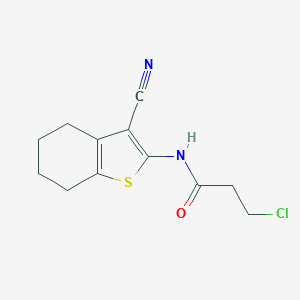
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B185983.png)
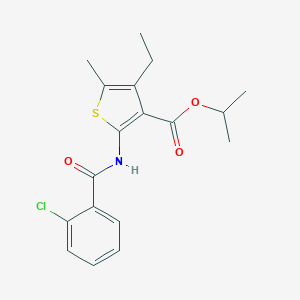



![2-(2,4-dimethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B185994.png)
